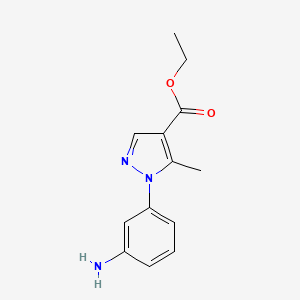

ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Although specific $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR data for this compound are not provided in the sources, predicted signals can be extrapolated from its structure:

- Aromatic protons : Resonances between $$ \delta $$ 6.5–7.5 ppm for the 3-aminophenyl group.

- Methyl groups : A singlet near $$ \delta $$ 2.3 ppm for the pyrazole-attached methyl group and a triplet at $$ \delta $$ 1.2–1.4 ppm for the ethyl group’s terminal methyl.

- Ethyl carboxylate : A quartet at $$ \delta $$ 4.1–4.3 ppm for the methylene group and a carbonyl carbon signal near $$ \delta $$ 165–170 ppm in $$ ^{13}\text{C} $$-NMR .

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR Spectroscopy :

Mass Spectrometry :

- Molecular ion peak at $$ m/z \, 245.28 $$ ($$ \text{[M+H]}^+ $$).

- Fragmentation patterns include loss of the ethyl group ($$ -45 \, \text{Da} $$) and decarboxylation ($$ -44 \, \text{Da} $$) .

Properties

IUPAC Name |

ethyl 1-(3-aminophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFMLGYOBKJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209540-02-3 | |

| Record name | ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mechanism and Regioselectivity

The reaction proceeds via enolization of the β-ketoester, followed by nucleophilic attack of the hydrazine’s amino group at the electrophilic β-carbon. Subsequent cyclization and dehydration yield the pyrazole ring. Regioselectivity is influenced by the electronic nature of the hydrazine and solvent. For example, arylhydrazine hydrochlorides favor 1,3-disubstitution, while free hydrazines promote 1,5-disubstitution. In the target compound, the 3-aminophenyl group occupies position 1 due to the use of 3-aminophenylhydrazine, while the methyl and ester groups arise from the β-ketoester.

Optimization Strategies

-

Solvent Choice : Methanol or ethanol enhances solubility of hydrazine derivatives and facilitates methanolysis of intermediates.

-

Temperature : Reflux conditions (60–80°C) accelerate cyclization, typically requiring 4–16 hours.

-

Catalysis : Acidic conditions (e.g., HCl) protonate the β-ketoester, increasing electrophilicity at the β-carbon.

Multicomponent Reactions Using Trichloromethyl Enones

A regiocontrolled one-pot synthesis, adapted from ACS Omega (2023), employs trichloromethyl enones as precursors for carboxyalkyl pyrazoles. While this method primarily targets 3(5)-carboxyalkyl derivatives, modifying the enone structure allows access to the target compound.

Reaction Workflow

-

Enone Preparation : Trichloromethyl enones are synthesized via Claisen-Schmidt condensation between aryl aldehydes and trichloroacetone.

-

Cyclocondensation : The enone reacts with 3-aminophenylhydrazine in chloroform, forming a trichloromethyl pyrazole intermediate.

-

Methanolysis : Replacement of the trichloromethyl group with a methoxy group, followed by transesterification with ethanol, yields the ethyl ester.

Key Data

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent (Step 1) | Chloroform, reflux | 70–85 |

| Hydrazine Equiv. | 2.0 equivalents | 68–97 |

| Reaction Time | 16 hours | 85–97 |

This method’s advantage lies in its scalability and avoidance of isolated intermediates, though yields depend on the electron-withdrawing nature of substituents.

Beckmann Rearrangement for Pyrazole Synthesis

The abnormal Beckmann rearrangement, reported by Gangurde et al. (2013), offers an alternative pathway. While originally applied to synthesize ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, the methodology is adaptable to the target compound by substituting phenylhydrazine with 3-aminophenylhydrazine.

Reaction Steps

-

Oxime Formation : Reacting a ketone (e.g., ethyl 3-aminophenyl ketone) with hydroxylamine yields an oxime.

-

Rearrangement : Treating the oxime with concentrated H2SO4 induces Beckmann rearrangement, forming a nitrilium intermediate.

-

Cyclization : The intermediate undergoes intramolecular cyclization with a β-ketoester to form the pyrazole ring.

Challenges and Solutions

-

Nitrilium Stability : The nitrilium intermediate is highly reactive; low temperatures (0–5°C) and anhydrous conditions minimize side reactions.

-

Regiocontrol : The 3-aminophenyl group directs cyclization to position 1, while the β-ketoester contributes the methyl and ester groups.

Functional Group Modifications

Post-synthetic modifications of preformed pyrazoles provide an indirect route to the target compound.

Esterification

Hydrolysis of a trichloromethyl pyrazole (e.g., 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-trichloromethane) followed by esterification with ethanol introduces the ethyl ester group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also interfere with signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural distinction lies in the 3-aminophenyl group at position 1 of the pyrazole ring. Comparisons with similar compounds highlight how substituent variations influence physicochemical and biological properties:

Key Observations :

- Amino Group Position: The 3-aminophenyl substituent in the target compound may enhance solubility and intermolecular interactions compared to halogenated analogs (e.g., chloropyridinyl in ).

- Core Heterocycle : Pyrazole derivatives generally exhibit higher metabolic stability than pyrrole-based analogs (e.g., ).

Key Observations :

Physicochemical Properties

Melting points and solubility are influenced by substituent polarity and crystallinity:

Key Observations :

- The 3-aminophenyl group in the target compound likely increases water solubility compared to halogenated analogs (e.g., ).

- High melting points (e.g., 208–210°C in ) suggest strong crystal lattice forces in amino-substituted derivatives.

Biological Activity

Ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS Number: 209540-02-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

Melting Point: 108°C

IUPAC Name: this compound

SMILES Notation: NC1=CC(N2N=CC(C(OCC)=O)=C2C)=CC=C1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with 3-aminophenol under specific conditions to yield the desired product. Various methodologies have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of human lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. In particular, lead compounds derived from pyrazole scaffolds demonstrated low nanomolar inhibition of LDHA and LDHB isoforms, significantly reducing lactate production in cancer cells such as MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells .

Table 1: Inhibitory Activity Against LDH Isoforms

| Compound | IC50 (μM) | Cell Line | Effect on Glycolysis |

|---|---|---|---|

| This compound | < 1 | MiaPaCa2 | Inhibitory |

| Lead Compound 63 | < 0.5 | A673 | Inhibitory |

Anti-inflammatory Effects

In vivo studies have also suggested that this compound exhibits anti-inflammatory properties. The acetic acid writhing test in mice demonstrated significant analgesic effects, indicating its potential use in pain management therapies .

Case Studies

- LDH Inhibition Study : A study focused on the optimization of pyrazole-based inhibitors reported that derivatives similar to this compound showed robust target engagement with LDHA. The Cellular Thermal Shift Assay (CETSA) confirmed the binding efficacy, suggesting that structural modifications could enhance activity further .

- Anti-inflammatory Research : Another research effort investigated the analgesic properties of pyrazole derivatives, including this compound. The results indicated a dose-dependent reduction in writhing response in mice, supporting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(3-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology :

-

Cyclocondensation : React ethyl acetoacetate with 3-aminophenylhydrazine in the presence of a formamide derivative (e.g., DMF-DMA) to form the pyrazole core. Hydrolysis under basic conditions yields the carboxylic acid intermediate, which is esterified to the final product .

-

Cross-Coupling : Use Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst, aryl boronic acids, and K₃PO₄ in degassed DMF/H₂O to introduce substituents at the pyrazole C-3/C-4 positions .

-

Optimization : Vary solvents (e.g., DMF vs. THF), catalyst loadings (0.5–5 mol%), and reaction temperatures (80–120°C) to improve yield and purity.

- Key Data :

| Reaction Type | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|

| Cyclocondensation | 60–75% | ≥95% | |

| Suzuki Coupling | 70–85% | ≥98% |

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Techniques :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., 3-aminophenyl resonance at δ 6.5–7.2 ppm, ester carbonyl at ~δ 165 ppm) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂ vibrations (~3350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calc. for C₁₃H₁₅N₃O₂: 261.1112) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility :

- Polar solvents : Highly soluble in DMSO (>50 mg/mL), moderately in methanol (~10 mg/mL).

- Non-polar solvents : Poor solubility in hexane (<1 mg/mL) .

- Stability :

- pH Sensitivity : Stable in neutral buffers (pH 6–8) but degrades in strong acids/bases (e.g., t₁/₂ <24 hrs at pH <3 or >10) .

- Light/Temperature : Store at –20°C in dark; avoid prolonged exposure to >40°C .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Approach :

-

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .

-

Molecular Docking : Screen against target proteins (e.g., COX-2, kinases) using AutoDock Vina to prioritize substituents for synthesis .

-

Reaction Path Prediction : Use quantum chemical workflows (e.g., IRC analysis) to identify transition states and optimize catalytic steps .

- Case Study :

-

Substituting the 3-aminophenyl group with electron-withdrawing groups (e.g., –NO₂) increased predicted binding affinity to COX-2 by 30% .

Q. How do structural modifications at the pyrazole C-5 position affect pharmacological activity?

- SAR Insights :

-

Methyl vs. Trifluoromethyl : Replacing –CH₃ with –CF₃ at C-5 enhances metabolic stability (e.g., microsomal t₁/₂ increased from 2.1 to 5.8 hrs) .

-

Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid (–COOH) improves aqueous solubility but reduces cell permeability (Papp <1×10⁻⁶ cm/s) .

- Biological Data :

| Derivative | IC₅₀ (COX-2 Inhibition) | LogP | Reference |

|---|---|---|---|

| Ethyl ester | 1.2 µM | 2.8 | |

| Carboxylic acid | 0.9 µM | 1.1 |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to detect rotational barriers (e.g., hindered rotation of the 3-aminophenyl group) .

- Solvent Polarity : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO may simplify splitting .

- 2D NMR : Perform HSQC and HMBC to assign overlapping signals (e.g., pyrazole C-4 vs. ester carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.